2-methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione
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Overview
Description
2-Methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione typically involves the nitration of 2-methylsulfanyl-1H-pyrimidine-4,6-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivative.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-cancer effects . The methylsulfanyl group may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-5-nitro-1H-pyrimidine-4,6-diol: Similar structure but with hydroxyl groups at positions 4 and 6.
5-Methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones: Contains a similar methylsulfanyl group but with a different heterocyclic core.
Uniqueness
2-Methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H5N3O4S |
---|---|
Molecular Weight |
203.18 g/mol |
IUPAC Name |
2-methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H5N3O4S/c1-13-5-6-3(9)2(8(11)12)4(10)7-5/h2H,1H3,(H,6,7,9,10) |
InChI Key |
VGVCUMJSXNAEJV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C(C(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
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